molecular formula C18H15ClO6 B1202347 Pannarin CAS No. 55609-84-2

Pannarin

Cat. No. B1202347
CAS RN: 55609-84-2
M. Wt: 362.8 g/mol
InChI Key: LVGKNESDSKGROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pannarin is a member of the class of depsidones that is 11H-dibenzo[b,e][1,4]dioxepine substituted by methyl groups at positions 1,6 and 9, chloro group at position 2, hydroxy group at position 3, formyl group at position 4, methoxy group at position 8 and an oxo group at position 11. It is a lichen metabolite isolated from several Psoroma species. It has a role as a lichen metabolite, an apoptosis inducer, an antineoplastic agent and an antimicrobial agent. It is a member of depsidones, an organic heterotricyclic compound, an aldehyde, an organochlorine compound, a member of phenols and an aromatic ether.

Scientific Research Applications

Antimicrobial Properties

Pannarin, a depsidone isolated from lichens, has shown promising antimicrobial activity. In a study by Celenza et al. (2012), it was found to have in vitro activity against methicillin-resistant Staphylococcus aureus clinical isolates. Notably, pannarin displayed synergistic action with gentamicin and exhibited moderate cytotoxic effects on peripheral blood mononuclear cells, indicating its potential as a template for new antimicrobial agents or drug combinations (Celenza et al., 2012).

Role in Lichen Biology

The study of lichen Lecanora dispersa revealed interesting insights into pannarin's role in lichen biology. Leuckert et al. (1990) found that while the natural lichen primarily produced xanthones, its mycobiont (the fungal partner in the lichen) produced depsidones like pannarin. This shift in chemical production between the lichen and its mycobiont underscores the complex chemical ecology within lichens (Leuckert et al., 1990).

Cancer Research

Pannarin has also been evaluated for its potential in cancer treatment. Russo et al. (2006) demonstrated that pannarin inhibits cell growth and induces cell death in human prostate carcinoma DU-145 cells. The study highlighted the apoptotic death induced by pannarin, marking it as a candidate for future research in anticancer therapies (Russo et al., 2006).

Photobiological Activity

The photobiological activity of pannarin has been studied as well. Hidalgo et al. (1993) reported that pannarin and related compounds induced hemolysis (destruction of red blood cells) when irradiated with UV light. This finding suggests potential applications and considerations for pannarin in photobiology and dermatology (Hidalgo et al., 1993).

properties

CAS RN

55609-84-2

Product Name

Pannarin

Molecular Formula

C18H15ClO6

Molecular Weight

362.8 g/mol

IUPAC Name

8-chloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde

InChI

InChI=1S/C18H15ClO6/c1-7-5-11(23-4)8(2)16-15(7)24-17-10(6-20)14(21)13(19)9(3)12(17)18(22)25-16/h5-6,21H,1-4H3

InChI Key

LVGKNESDSKGROR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC

Canonical SMILES

CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC

Other CAS RN

55609-84-2

synonyms

pannarin
pannarine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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